molecular formula C8H19N B1582153 2-Aminooctane CAS No. 693-16-3

2-Aminooctane

Cat. No.: B1582153
CAS No.: 693-16-3
M. Wt: 129.24 g/mol
InChI Key: HBXNJMZWGSCKPW-UHFFFAOYSA-N
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Description

2-Aminooctane, also known as 2-octylamine, is an organic compound with the molecular formula C8H19N. It is a primary amine, meaning it contains an amino group (-NH2) attached to the second carbon of an octane chain. This compound is a clear, colorless to slightly yellow liquid at room temperature and is known for its use in various chemical reactions and industrial applications.

Mechanism of Action

Pharmacokinetics

Its metabolism and excretion would depend on various factors, including the specific enzymes present in the body .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Aminooctane. For example, factors such as pH and temperature could potentially affect the stability of the compound. Additionally, the presence of other substances could influence its efficacy through competitive or non-competitive interactions .

Biochemical Analysis

Biochemical Properties

2-Aminooctane is involved in several biochemical reactions, particularly those involving amination and reductive amination processes. It interacts with enzymes such as reductive aminases, which catalyze the conversion of ketones to amines. These enzymes, including those from the Neosartorya species, utilize this compound as a substrate to produce chiral amines with high enantiomeric excess . The interaction between this compound and these enzymes is crucial for the synthesis of various chiral compounds used in pharmaceuticals.

Cellular Effects

This compound influences cellular processes by interacting with cell signaling pathways and affecting gene expression. It has been observed to modulate the activity of certain receptors and enzymes involved in cellular metabolism. For instance, this compound can affect the expression of genes related to metabolic pathways, thereby influencing cellular energy production and utilization . Additionally, it may impact cell signaling pathways that regulate cell growth and differentiation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For example, this compound has been shown to inhibit certain enzymes involved in the degradation of neurotransmitters, thereby affecting neurotransmitter levels in the brain . This inhibition can lead to changes in gene expression and alterations in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are influenced by factors such as temperature, pH, and the presence of other chemicals. Studies have shown that this compound remains stable under controlled conditions but may degrade over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including changes in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound may enhance certain biochemical pathways, while at higher doses, it can exhibit toxic effects. Studies in animal models have demonstrated that high doses of this compound can lead to adverse effects such as neurotoxicity and hepatotoxicity . These findings highlight the importance of determining the appropriate dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to amino acid metabolism. It interacts with enzymes such as aminotransferases and dehydrogenases, which facilitate its conversion to other metabolites . These interactions can affect metabolic flux and the levels of specific metabolites within cells. Additionally, this compound may influence the production of short-chain fatty acids, which play a role in energy metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The transport of this compound can affect its availability for biochemical reactions and its overall impact on cellular function.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It may be directed to specific compartments such as the mitochondria or endoplasmic reticulum, where it can exert its biochemical effects . The localization of this compound within these compartments can impact its activity and function, contributing to its overall role in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Aminooctane can be synthesized through several methods:

    Alkylation of Ammonia: One common method involves the alkylation of ammonia with 2-octanol in the presence of a dehydrating agent. This reaction typically requires elevated temperatures and pressures to proceed efficiently.

    Reduction of Nitriles: Another method involves the reduction of 2-octanenitrile using hydrogen gas in the presence of a metal catalyst such as palladium or platinum.

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic hydrogenation of 2-octanenitrile. This process involves the use of high-pressure hydrogen gas and a metal catalyst to convert the nitrile group to an amine group. The reaction is typically carried out in a continuous flow reactor to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Aminooctane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products Formed

Scientific Research Applications

2-Aminooctane has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Aminooctane is unique among its analogues due to its specific chain length, which provides a balance between hydrophobic and hydrophilic properties. This makes it particularly useful in applications where moderate solubility and reactivity are desired. Its specific chain length also influences its boiling point and melting point, making it suitable for certain industrial processes where temperature control is critical .

Properties

IUPAC Name

octan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N/c1-3-4-5-6-7-8(2)9/h8H,3-7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXNJMZWGSCKPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4022103
Record name 2-Octanamine
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Molecular Weight

129.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

693-16-3
Record name (±)-2-Octanamine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Octylamine
Source ChemIDplus
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Record name 2-Aminooctane
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Record name 2-Octanamine
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Record name 2-Octanamine
Source EPA DSSTox
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Record name 1-methylheptylamine
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Record name 2-OCTYLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the structural characteristics of 2-Aminooctane?

A1: this compound is a branched alkylamine with the molecular formula C8H19N. While the provided abstracts do not contain specific spectroscopic data, its structure can be inferred. It comprises an eight-carbon chain with an amine (-NH2) group attached to the second carbon atom.

Q2: How does the chain length of 2-alkylamines influence their volumetric properties?

A2: Research on the volumetric properties of this compound and 2-Aminobutane reveals that increasing the alkyl chain length leads to a decrease in density. [] This trend can be attributed to the weaker intermolecular forces present in longer alkyl chains, resulting in a less compact arrangement of molecules.

Q3: Can this compound be used to modify the properties of nanomaterials?

A3: Yes, research demonstrates that this compound can function as a chiral ligand in post-synthetic modifications of Cesium lead bromide (CsPbBr3) perovskite nanoparticles. [] This interaction induces chirality in the nanoparticles, leading to changes in their electronic states and optical properties, specifically, the emergence of Cotton effects in the NP first exciton transition. []

Q4: How does the solvent environment affect the assembly of molecules containing this compound?

A4: Studies using a this compound-functionalized naphthalenediimide (NDI) derivative show that solvent choice significantly influences its self-assembly behavior. [] Employing a solvent displacement method, where a good solvent is rapidly dispersed into a poor solvent, leads to the formation of NDI assemblies with varying sizes, shapes, and aggregation states. [] This highlights the significant role of solvent interactions in directing the hierarchical assembly of molecules containing this compound.

Q5: Are there any documented applications of this compound in drug discovery?

A5: While the provided abstracts don't directly focus on drug discovery using this compound, one study describes its use as part of a larger molecule. [] Researchers synthesized 4-Heteroarylamino-1'-azaspiro[oxazole-5,3'-bicyclo[2.2.2]octanes], incorporating a bicyclic structure containing this compound, as potential α7 nicotinic acetylcholine receptor agonists. [] This suggests the potential of this compound as a building block in medicinal chemistry.

Q6: What analytical techniques are employed to study this compound and its derivatives?

A6: The provided research utilizes a variety of analytical methods to characterize this compound and its derivatives. These include density measurements using a vibrating tube densimeter, [] microscopic imaging techniques like SEM and TEM, [] spectroscopic methods such as UV-vis and fluorescence spectroscopy, [] and electrochemistry to explore I–V characteristics. []

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